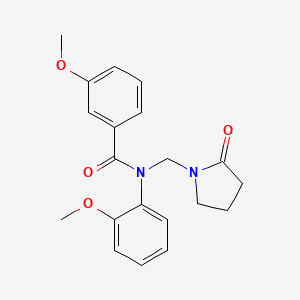![molecular formula C16H17ClN2O2S B2752047 N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide CAS No. 328014-67-1](/img/structure/B2752047.png)
N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide, commonly known as N-(4-chlorophenylsulfonyl)-N-isopropylbenzamide (CPSB), is a chemical compound that has been widely used in scientific research. CPSB belongs to the class of sulfonylurea compounds that have been found to have various biological and pharmacological activities.
Mécanisme D'action
N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide acts as a sulfonylurea receptor antagonist and inhibits the binding of sulfonylurea compounds to their receptors. The sulfonylurea receptor is a protein that is located on the surface of pancreatic beta cells and plays a key role in the regulation of insulin secretion. By inhibiting the binding of sulfonylurea compounds to their receptors, this compound reduces insulin secretion and helps to regulate glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce insulin secretion and improve glucose tolerance in animal models of diabetes. This compound has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, this compound has been found to have antitumor properties and has been shown to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide in lab experiments is its specificity for the sulfonylurea receptor. This compound has been found to have a high affinity for the sulfonylurea receptor and does not interact with other receptors or ion channels. This makes it a valuable tool for studying the role of the sulfonylurea receptor in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to use in certain experiments and may require the use of organic solvents.
Orientations Futures
There are several future directions for research on N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide. One area of research could be the development of more potent and selective sulfonylurea receptor antagonists. Another area of research could be the investigation of the role of the sulfonylurea receptor in other physiological processes such as neurotransmitter release and ion channel regulation. Additionally, this compound could be used as a tool to investigate the potential therapeutic applications of sulfonylurea receptor antagonists in the treatment of various diseases such as diabetes, inflammation, and cancer.
Méthodes De Synthèse
N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with N-isopropylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane and the product is obtained by filtration and purification.
Applications De Recherche Scientifique
N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to have antidiabetic, anti-inflammatory, and antitumor properties. This compound has been used to study the role of sulfonylurea receptors in insulin secretion and the regulation of glucose homeostasis. It has also been used to investigate the mechanism of action of various drugs that target the sulfonylurea receptor.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-12(2)18-16(13-6-4-3-5-7-13)19-22(20,21)15-10-8-14(17)9-11-15/h3-12H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYRMZJXENCWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2751964.png)


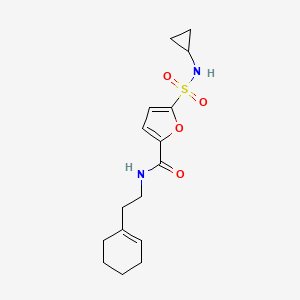
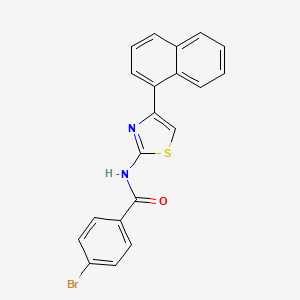
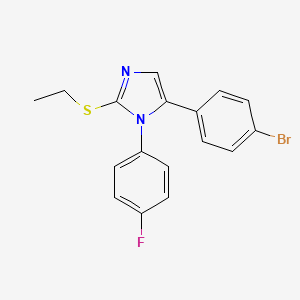
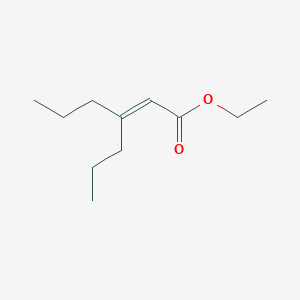
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2751977.png)
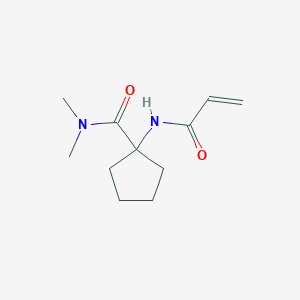
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide](/img/structure/B2751980.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

